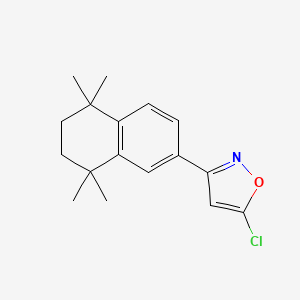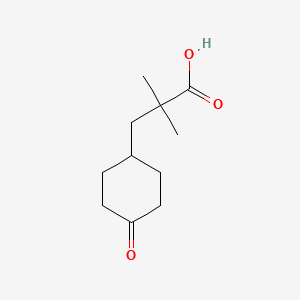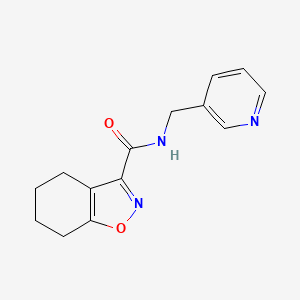
4-Pyridin-4-yloxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridin-4-yloxybenzoic acid is an organic compound with the molecular formula C12H9NO3. It is a derivative of benzoic acid where a pyridine ring is attached to the benzene ring through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pyridin-4-yloxybenzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with 4-bromopyridine in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Hydroxybenzoic acid+4-BromopyridineK2CO3,DMF,Heat4-Pyridin-4-yloxybenzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-4-yloxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or aminated derivatives
Scientific Research Applications
4-Pyridin-4-yloxybenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Pyridin-4-yloxybenzoic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridin-3-yloxybenzoic acid
- 4-Pyridin-2-yloxybenzoic acid
- 4-Pyridin-4-ylbenzoic acid
- 4-Pyridin-3-ylbenzoic acid
Uniqueness
4-Pyridin-4-yloxybenzoic acid is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and interaction with other molecules. This unique structure allows it to form specific coordination complexes and exhibit distinct biological activities compared to its analogs .
Properties
Molecular Formula |
C12H9NO3 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
4-pyridin-4-yloxybenzoic acid |
InChI |
InChI=1S/C12H9NO3/c14-12(15)9-1-3-10(4-2-9)16-11-5-7-13-8-6-11/h1-8H,(H,14,15) |
InChI Key |
WYGAJMPVZCYTIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine](/img/structure/B13875378.png)
![2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13875394.png)









